molecular formula C11H8F4O2 B2856817 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione CAS No. 38440-17-4

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione

Cat. No.: B2856817
CAS No.: 38440-17-4
M. Wt: 248.177
InChI Key: KBKGPYOIZDQDMF-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione is an organic compound with the molecular formula C11H9F3O2 It is a derivative of butanedione, where the hydrogen atoms are replaced by fluorine atoms, making it a trifluoromethyl-substituted compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with trifluoroacetylacetone. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the output and minimize the production cost .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and fluoro groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems[4][4].

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
  • 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione
  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Uniqueness

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione is unique due to the presence of both trifluoromethyl and fluoro groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

4,4,4-trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O2/c1-6-4-7(12)2-3-8(6)9(16)5-10(17)11(13,14)15/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKGPYOIZDQDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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